3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide
Description
The compound 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-1(20),4,6,8,10,14,16,18-octaene; dibromide is a polycyclic heteroatom-rich structure featuring two nitrogen atoms (diaza) and two quaternary ammonium centers (diazonia) within a pentacyclic framework. The rigid pentacyclic backbone allows for selective host-guest interactions, particularly with ions or small molecules, while the diazonia groups contribute to cationic charge distribution .
Properties
IUPAC Name |
3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4.2BrH/c1-3-7-17-9-13-12-20-14(11-19(13)15(17)5-1)10-18-8-4-2-6-16(18)20;;/h1-10H,11-12H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLHPLQZLXVDEC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C[N+]3=CC=CC=C3N2CC4=C[N+]5=CC=CC=C5N41.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide typically involves multi-step organic reactions. One common method involves the dimerization of specific precursor molecules under controlled conditions. For example, the dimerization product can be formed in the reaction with potassium phthalimide in dimethylformamide (DMF), by heating at 110°C for 5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cryptand-Based Ionophores (e.g., Dibenzocryptand [2.2.2])
Structure: The potassium ionophore 195,245-dibromo-4,7,13,16,20,23-hexaoxa-1,10-diaza-19(1,2),24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane () shares a cryptand-like framework with oxygen and nitrogen heteroatoms but lacks the pentacyclic rigidity and quaternary ammonium centers of the target compound. Function: Both compounds exhibit ion-binding capabilities. However, the cryptand’s flexible ether-oxygen-rich structure favors potassium selectivity, while the target compound’s rigid, charged framework may prioritize smaller ions or polar molecules .
| Property | Target Compound | Cryptand [2.2.2] |
|---|---|---|
| Heteroatoms | 4 N (2 diaza, 2 diazonia) | 2 N, 6 O |
| Charge | +2 (dibromide counterion) | Neutral (ionophore) |
| Ion Selectivity | Underexplored | K⁺ (high selectivity) |
| Structural Rigidity | High (pentacyclic) | Moderate (flexible ether linkages) |
Pentacyclic Azonia/Aza Compounds
Example: 8,15-Dioxa-10,13-diazatetracyclo-[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,-9(14),10,12,17,19-nonaene () features a tetracyclic core with diaza and dioxa groups. Applications: This compound’s pyrazine-derived structure is associated with fluorescence and antimicrobial activity , whereas the target compound’s charged nature may favor electrostatic-driven applications like ionic liquid formulations or corrosion inhibition.
Halogenated Polycyclic Compounds
Example : 17-(furan-3-yl)-2,10-dihydroxy-3,8,8,16-tetramethyl-4,18-dioxapentacyclo[10.7.1.0²,¹⁰.0³,⁷.0¹⁶,²⁰]icosa-1(20),12-diene-5,9,19-trione () contains a pentacyclic scaffold with furan and ketone groups. While structurally complex, it lacks nitrogen-based charged centers, limiting its utility in ion-exchange or catalytic processes compared to the target compound.
| Feature | Target Compound | Halogenated Analog |
|---|---|---|
| Functional Groups | Diazonia, Br⁻ counterions | Furan, ketones |
| Bioactivity | Not reported | Antimicrobial (e.g., dukunolide D) |
| Synthetic Complexity | High (quaternary ammonium synthesis) | Moderate (natural product derivative) |
Triazapentacyclic Systems
Example : (1R,14R)-10-methyl-10,11,20-triazapentacyclo[12.6.0.0²,⁷.0⁸,¹².0¹⁶,²⁰]icosa-2,4,6,11-tetraene-14-carbonitrile () incorporates three nitrogen atoms in a fused pentacyclic system. Its synthesis via 1,3-dipolar cycloaddition contrasts with the target compound’s likely template-directed assembly. The absence of charged centers limits its use in ionic applications but enhances its role in drug development (e.g., kinase inhibition) .
Key Research Findings and Gaps
- Stability : The target compound’s dibromide salt enhances stability compared to neutral analogs like cryptands, which require anhydrous conditions for ion-sensing applications .
- Biological Activity: Unlike pyrazine-derived compounds () or antimicrobial dukunolides (), the target compound’s bioactivity remains unstudied, presenting a research gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
